![molecular formula C24H18N2O4S2 B3297460 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895456-98-1](/img/structure/B3297460.png)
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide
Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention for its potential as an anti-cancer agent. BPTES was first discovered in 2010 and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide binds to the active site of glutaminase, blocking the enzyme's ability to convert glutamine to glutamate. This inhibition leads to a decrease in the production of ATP and other essential metabolites, ultimately leading to cell death. This compound has been shown to be highly specific for glutaminase, with minimal effects on other enzymes involved in glutamine metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and doxorubicin.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide is its specificity for glutaminase, which allows for targeted inhibition of cancer cells while sparing normal cells. However, this compound has also been shown to have limitations, including poor solubility and stability, which can limit its effectiveness in vivo. Additionally, the use of this compound in clinical trials may be limited by its potential toxicity and the need for further optimization of dosing and administration.
Future Directions
There are several future directions for research involving N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide, including the development of more potent and selective glutaminase inhibitors, the optimization of dosing and administration for clinical use, and the exploration of this compound in combination with other anti-cancer agents. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential for use in the treatment of other diseases beyond cancer.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(phenylsulfonyl)acetamide has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a critical role in the metabolism of cancer cells. This inhibition leads to a decrease in glutamine metabolism and subsequent impairment of cancer cell growth and survival. This compound has been studied extensively in vitro and in vivo, with promising results in a variety of cancer models, including breast, lung, and prostate cancer.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S2/c27-20(16-32(29,30)19-14-8-3-9-15-19)25-24-26-21(17-10-4-1-5-11-17)23(31-24)22(28)18-12-6-2-7-13-18/h1-15H,16H2,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQKKXXZKPXGTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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